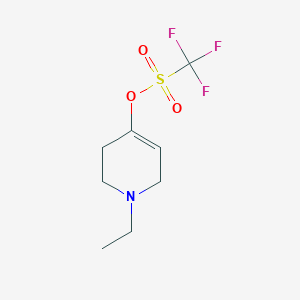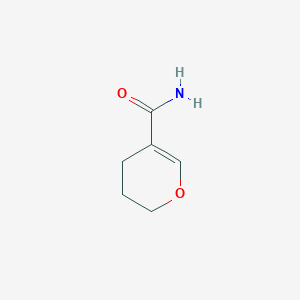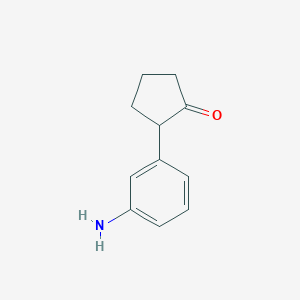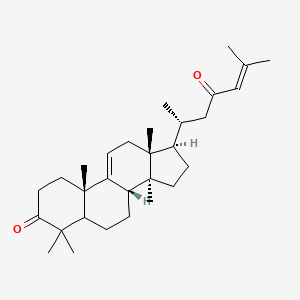
Lanosta-9(11),24-diene-3,23-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lanosta-9(11),24-diene-3,23-dione is a triterpenoid compound with a lanostane skeleton. It is a derivative of lanosterol, which is a key intermediate in the biosynthesis of steroids. This compound is of interest due to its potential biological activities and its role in various synthetic and natural processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Lanosta-9(11),24-diene-3,23-dione can be achieved through several synthetic routes. One common method involves the hydroborylation of an olefin, followed by oxidation using pyridinium chlorochromate to yield an aldehyde. This aldehyde is then treated with isobutylmagnesium bromide, and subsequent oxidation gives the desired ketone .
Industrial Production Methods
the compound can be isolated from natural sources such as the fruiting bodies of Ganoderma species, which are known to contain various lanostane triterpenoids .
Analyse Chemischer Reaktionen
Types of Reactions
Lanosta-9(11),24-diene-3,23-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, such as aldehydes and ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include pyridinium chlorochromate for oxidation and isobutylmagnesium bromide for Grignard reactions .
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives, such as aldehydes, ketones, and alcohols .
Wissenschaftliche Forschungsanwendungen
Lanosta-9(11),24-diene-3,23-dione has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of Lanosta-9(11),24-diene-3,23-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit the growth of certain microorganisms by interfering with their metabolic processes. It may also exert its effects by modulating the activity of enzymes involved in steroid biosynthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Lanosta-9(11),24-diene-3,23-dione include:
Lanosta-7,9(11)-dien-3-ol, acetate: Another lanostane derivative with similar structural features.
3beta, 22-Dihydroxylanosta-7,9(11), 24-triene: A triterpene diol with a lanostane skeleton.
Uniqueness
This compound is unique due to its specific structural features and its potential biological activities. Its ability to undergo various chemical reactions and its applications in different fields make it a valuable compound for research and industrial purposes .
Eigenschaften
Molekularformel |
C30H46O2 |
|---|---|
Molekulargewicht |
438.7 g/mol |
IUPAC-Name |
(8S,10S,13R,14S,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methyl-4-oxohept-5-en-2-yl]-1,2,5,6,7,8,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C30H46O2/c1-19(2)17-21(31)18-20(3)22-11-15-30(8)24-9-10-25-27(4,5)26(32)13-14-28(25,6)23(24)12-16-29(22,30)7/h12,17,20,22,24-25H,9-11,13-16,18H2,1-8H3/t20-,22-,24-,25?,28-,29-,30+/m1/s1 |
InChI-Schlüssel |
BNDKTJICWITGHR-CERNSUIKSA-N |
Isomerische SMILES |
C[C@H](CC(=O)C=C(C)C)[C@H]1CC[C@@]2([C@@]1(CC=C3[C@H]2CCC4[C@@]3(CCC(=O)C4(C)C)C)C)C |
Kanonische SMILES |
CC(CC(=O)C=C(C)C)C1CCC2(C1(CC=C3C2CCC4C3(CCC(=O)C4(C)C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


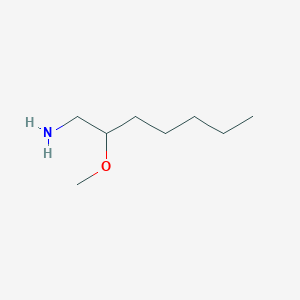
![1-{4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl}methanamine](/img/structure/B13070693.png)
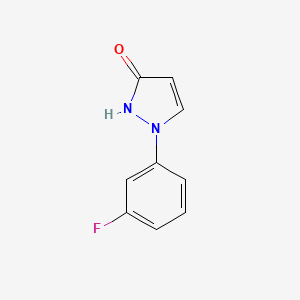
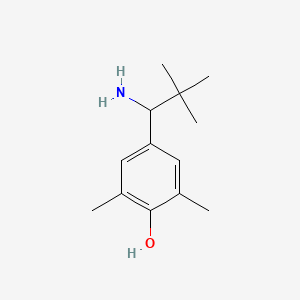
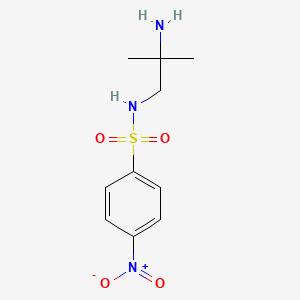
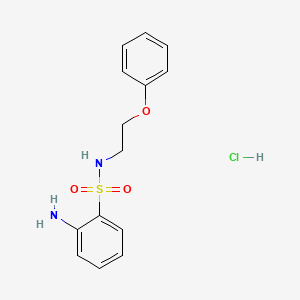
![1-[2-(Dimethylamino)-4-fluorophenyl]ethan-1-ol](/img/structure/B13070716.png)
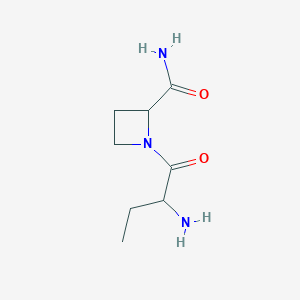
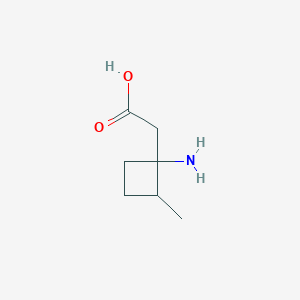
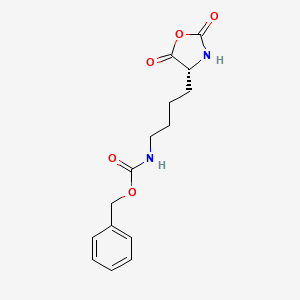
![4-[(Azetidin-3-yloxy)methyl]phenol](/img/structure/B13070728.png)
